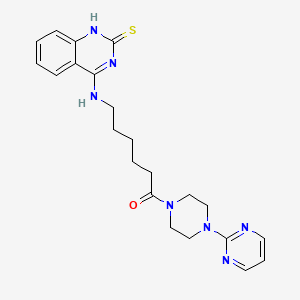
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N6O1S, and it features a complex structure comprising a piperazine ring, a pyrimidine moiety, and a quinazoline derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as histone demethylases (LSD1 inhibitors). This inhibition leads to altered gene expression profiles that can suppress tumor growth in vitro and in vivo .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Studies have shown:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects against acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
The biological activity against various bacterial strains has also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Hypoglycemic Effects
Preliminary studies suggest potential hypoglycemic effects:
- Diabetes Management : Some derivatives have been evaluated for their ability to lower blood glucose levels, indicating potential use in managing diabetes .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- In Vitro Studies : A study on a series of pyrimidine-piperazine derivatives demonstrated significant anticancer activity against various cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.
- Animal Models : In vivo studies using murine models showed that administration of similar compounds resulted in reduced tumor sizes compared to controls, supporting their therapeutic potential .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c30-19(28-13-15-29(16-14-28)21-24-11-6-12-25-21)9-2-1-5-10-23-20-17-7-3-4-8-18(17)26-22(31)27-20/h3-4,6-8,11-12H,1-2,5,9-10,13-16H2,(H2,23,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUURVOASGCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














